(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused bicyclic core with a pyrrole and quinoxaline moiety. The (E)-configuration of the imine bond in the pyridin-4-ylmethylene amino group ensures structural rigidity, while the N-(p-tolyl) carboxamide substituent enhances lipophilicity.
Properties
IUPAC Name |
2-amino-N-(4-methylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c1-15-6-8-17(9-7-15)28-24(32)20-21-23(30-19-5-3-2-4-18(19)29-21)31(22(20)25)27-14-16-10-12-26-13-11-16/h2-14H,25H2,1H3,(H,28,32)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFQJMAGTJQOJK-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antioxidant, and antibacterial properties as well as its mechanism of action.
Structure and Synthesis
The compound features a complex structure that includes a pyrrolo[2,3-b]quinoxaline core. The synthesis typically involves multi-step organic reactions that may include condensation reactions and substitution processes. Recent studies have successfully synthesized various derivatives of pyrrolo[2,3-b]quinoxaline, demonstrating their potential as bioactive compounds .
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have been reported to exhibit significant anticancer activity. For instance, compounds derived from this class have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study evaluating several derivatives, the most potent exhibited nanomolar IC50 values against acute myeloid leukemia (AML) cell lines .
Table 1: Anticancer Activity of Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MV4-11 | 50 | Apoptosis Induction |
| Compound B | Kasumi-1 | 30 | Cell Cycle Arrest |
| Compound C | NCI-H526 | 45 | Mitochondrial Dysfunction |
Antioxidant Activity
The antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives have also been investigated. The DPPH radical scavenging assay has been widely used to assess the antioxidant capacity of these compounds. One study highlighted that certain derivatives demonstrated comparable or superior antioxidant activity compared to standard antioxidants like Trolox .
Table 2: Antioxidant Activity of Selected Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound Name | DPPH Scavenging Activity (%) | EC50 (μM) |
|---|---|---|
| Compound A | 85 | 15 |
| Compound B | 78 | 20 |
| Compound C | 90 | 12 |
Antibacterial Activity
Research has also identified antibacterial properties in some pyrrolo[2,3-b]quinoxaline derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as new antibacterial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer progression.
- Induction of Oxidative Stress : The compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with Cell Signaling Pathways : They may disrupt critical signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have demonstrated the effectiveness of pyrrolo[2,3-b]quinoxaline derivatives in preclinical models:
- A study involving compound testing on AML xenograft models revealed significant tumor growth suppression.
- Another investigation into the antioxidant properties showed that these compounds could effectively scavenge free radicals in physiological conditions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural variations among similar compounds are summarized below:
Key Observations :
- The pyridine ring position (4- vs. 2-) in the imine group influences electronic properties and binding specificity. The 4-pyridinyl group in the target compound may favor interactions with polar residues in kinase active sites.
- N-substituents like p-tolyl (aromatic, moderate lipophilicity) contrast with morpholinylethyl (polar, hydrophilic) or cyclohexenylethyl (bulky, lipophilic), impacting solubility and membrane permeability.
Physicochemical Properties
A comparison of predicted and experimental properties is provided:
Analysis :
- The morpholinylethyl derivative () exhibits higher solubility due to the morpholine group’s polarity, whereas the target compound’s p-tolyl group reduces solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
